CE;Triethyleneglycolmonopentylether

Description

Triethyleneglycolmonopentylether (C₅E₃) is a glycol ether characterized by three ethylene glycol units and a pentyl chain. It is commonly used as a solvent in industrial and biochemical applications due to its balanced hydrophilic-lipophilic properties. The compound is commercially available from suppliers like Bachem, where it is listed under the product name n-Pentyltrioxyethylene . Glycol ethers like C₅E₃ are valued for their ability to dissolve polar and nonpolar substances, making them versatile in coatings, cleaners, and pharmaceutical formulations.

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

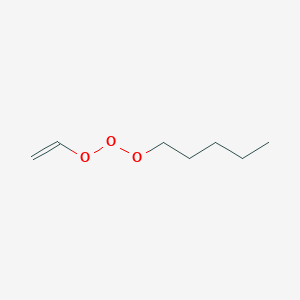

1-ethenoxyperoxypentane |

InChI |

InChI=1S/C7H14O3/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-7H2,1H3 |

InChI Key |

IONYATMAXGSJPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOOOC=C |

Origin of Product |

United States |

Preparation Methods

CE;Triethyleneglycolmonopentylether is typically synthesized through the reaction of ethylene oxide with pentanol in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the ether bond . Industrial production methods may include continuous processes where ethylene oxide and pentanol are reacted in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

CE;Triethyleneglycolmonopentylether undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

CE;Triethyleneglycolmonopentylether has a wide range of scientific research applications:

Chemistry: It is used as a solvent in various chemical reactions due to its excellent solvency properties.

Biology: It is employed in the preparation of biological samples and as a medium for biochemical reactions.

Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.

Mechanism of Action

The mechanism by which CE;Triethyleneglycolmonopentylether exerts its effects involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different chemical species . Its molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvency and reactivity .

Comparison with Similar Compounds

Key Structural Analogs:

Diethyleneglycol Monoethylether (C₂E₂): Contains two ethylene glycol units and an ethyl chain. Referenced in a report by the Scientific Committee on Consumer Products (SCCP), which evaluates its toxicological and regulatory status . Typically used in cosmetics and household cleaners.

Triethyleneglycol Monobutylether (C₄E₃): Shares three ethylene glycol units but has a butyl chain instead of pentyl. Exhibits lower volatility compared to C₅E₃ due to shorter alkyl chain length.

Comparative Properties (General Knowledge):

| Property | C₅E₃ | C₂E₂ | C₄E₃ |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₄O₄ | C₆H₁₄O₃ | C₁₀H₂₂O₄ |

| Boiling Point (°C) | ~250–270 (estimated) | ~195–205 | ~230–250 |

| Solubility | Miscible in water/organics | Highly water-miscible | Moderate water solubility |

| Toxicity | Low acute toxicity | Classified as irritant | Moderate dermal absorption |

Key Findings :

- C₅E₃ ’s longer alkyl chain enhances lipid solubility, making it suitable for formulations requiring slow evaporation .

Functional Comparison with Chlorinated Solvents

While chemically distinct, chlorinated solvents like trichloroethylene (TCE) and tetrachloroethylene (PCE) share overlapping industrial applications with glycol ethers.

Trichloroethylene (TCE) and Tetrachloroethylene (PCE):

- TCE: A chlorinated hydrocarbon highlighted in EPA reports for its carcinogenicity (linked to kidney and liver damage) and environmental persistence .

- PCE: Used in dry cleaning and metal degreasing; classified as a likely human carcinogen by the EPA .

| Property | C₅E₃ | TCE | PCE |

|---|---|---|---|

| Chemical Class | Glycol ether | Chlorinated solvent | Chlorinated solvent |

| Volatility | Low | High | High |

| Environmental Impact | Biodegradable | Persistent groundwater contaminant | Persistent in air/soil |

| Health Risks | Low systemic toxicity | Carcinogenic (EPA Class) | Neurotoxic/carcinogenic |

Regulatory Status :

- TCE and PCE are heavily regulated under the U.S. EPA’s Toxic Substances Control Act due to their high-risk profiles .

- Glycol ethers like C₅E₃ face fewer restrictions but require handling precautions to avoid chronic exposure .

Research and Application Gaps

- TCE Degradation : Studies highlight microbial and photochemical degradation pathways for TCE, whereas glycol ethers like C₅E₃ are less studied in environmental contexts .

- Biochemical Use : C₅E₃’s role in peptide synthesis (per Bachem’s product listing) suggests niche applications in pharmaceuticals, unlike chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.